molecular formula C19H16FN5O B1226410 6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone

6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone

Cat. No. B1226410
M. Wt: 349.4 g/mol
InChI Key: NTECUVJCPIVLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2,5-dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone is a member of triazoles.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone and its derivatives have been a subject of interest in the field of organic chemistry, particularly in the synthesis of complex heterocyclic compounds. For instance, Hassneen and Abdallah (2003) developed methods for synthesizing pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, highlighting the versatility of triazolopyrimidinone structures in chemical synthesis (Hassneen & Abdallah, 2003).

Pharmacological Potential

In the realm of medicinal chemistry, similar structures have been explored for their pharmacological potential. Chrovian et al. (2018) described a dipolar cycloaddition reaction to synthesize tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines, which led to the discovery of a P2X7 antagonist clinical candidate for mood disorders (Chrovian et al., 2018). This indicates the potential utility of triazolopyrimidinone derivatives in developing new therapeutic agents.

Novel Compound Synthesis

The synthesis of novel compounds utilizing triazolopyrimidinone frameworks has been an active area of research. Khashi, Davoodnia, and Lingam (2015) described the DMAP catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, demonstrating the diverse applications of these compounds in creating new chemical entities (Khashi, Davoodnia, & Lingam, 2015).

Crystal Structure and Characterization

The characterization of these compounds, including their crystal structures and spectroscopic properties, is crucial for understanding their potential applications. Lahmidi et al. (2019) focused on the synthesis, crystal structure, and spectroscopic characterization of a novel pyrimidine derivative, providing insights into the molecular structure of such compounds (Lahmidi et al., 2019).

Therapeutic Applications

Beyond synthesis and characterization, the therapeutic applications of triazolopyrimidinone derivatives are being explored. Li et al. (2016) designed and synthesized a set of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 inhibitors, showcasing the potential use of these compounds in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

properties

Product Name

6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone

Molecular Formula

C19H16FN5O

Molecular Weight

349.4 g/mol

IUPAC Name

6-[(2,5-dimethylphenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H16FN5O/c1-12-3-4-13(2)14(9-12)10-24-11-21-18-17(19(24)26)22-23-25(18)16-7-5-15(20)6-8-16/h3-9,11H,10H2,1-2H3

InChI Key

NTECUVJCPIVLNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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